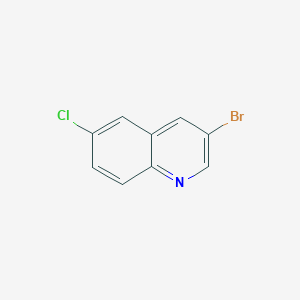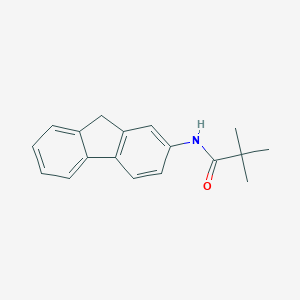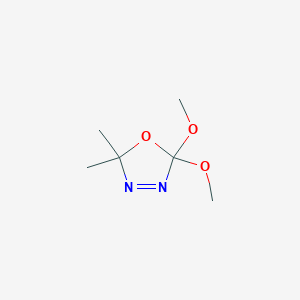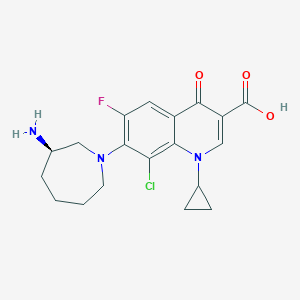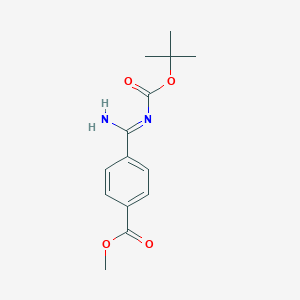
methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoate ester and a carbamimidoyl group protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and tert-butyl carbamate.
Formation of Carbamimidoyl Intermediate: The 4-aminobenzoic acid is reacted with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carbamimidoyl intermediate.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free carbamimidoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoyl group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.
Deprotection: Methyl 4-carbamimidoylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its conversion to active forms through deprotection and hydrolysis. The free carbamimidoyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through specific molecular pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-carbamimidoylbenzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is unique due to its combination of a benzoate ester and a protected carbamimidoyl group. This structure provides stability and allows for controlled release of the active carbamimidoyl group under specific conditions, making it valuable in various research applications.
Properties
CAS No. |
135321-84-5 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) |
InChI Key |
RFBFIJGVXOAJBX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



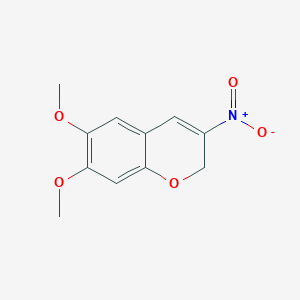
![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)
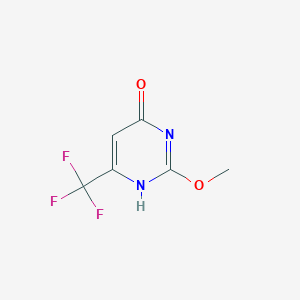


![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)
